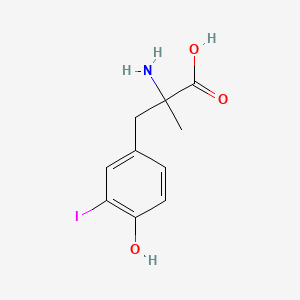

3-Iodo-alpha-methyltyrosine

Description

Overview of the Chemical Compound and its Analogous Nature within the Amino Acid Family

3-Iodo-alpha-methyltyrosine (B80598) (IMT) is a synthetic amino acid analog. Structurally, it is a derivative of the natural amino acid L-tyrosine, featuring two key modifications: the addition of an iodine atom at the third position of the phenyl ring and a methyl group at the alpha-carbon. wikipedia.org These alterations prevent it from being incorporated into proteins, a crucial characteristic for its use in biomedical imaging. nih.gov

The L-isomer of this compound is the biologically active form utilized in research. Its structural similarity to natural amino acids, particularly large neutral amino acids like tyrosine, allows it to be recognized and transported by cellular amino acid transport systems. nih.govnih.gov

Below is a table detailing the chemical properties of this compound I-123.

| Property | Value |

| Molecular Formula | C10H12INO3 |

| Molecular Weight | 317.11 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-(123I)iodanylphenyl)-2-methylpropanoic acid |

| CAS Number | 72156-82-2 |

| Monoisotopic Mass | 316.98731 Da |

Data sourced from PubChem CID 10087169 nih.gov

Historical Context and Evolution as a Research Tool in Nuclear Medicine

The development of this compound, particularly its radiolabeled form with Iodine-123 (¹²³I-IMT), marked a significant advancement in nuclear medicine, especially in the field of oncology. nih.govnih.gov The history of ¹²³I-IMT is rooted in the broader effort to develop radiolabeled amino acids for imaging metabolic activity in tumors. nih.gov

Initially, research focused on tracers like L-[¹¹C-methyl]methionine (MET) for Positron Emission Tomography (PET). However, the short half-life of Carbon-11 and the need for an on-site cyclotron limited its widespread clinical use. This created a demand for an amino acid tracer suitable for Single-Photon Emission Computed Tomography (SPECT), a more widely available imaging modality.

¹²³I-IMT emerged as a promising SPECT agent due to the favorable physical properties of Iodine-123 and the tracer's ability to be taken up by tumor cells. nih.gov Over the last two decades, it has become a valuable tool for the diagnostic evaluation and therapy planning of patients, particularly those with cerebral gliomas. nih.govcapes.gov.br

Fundamental Role as an Amino Acid Analog for Investigating Cellular Metabolism and Transport

This compound's primary role in biomedical research stems from its function as an amino acid analog that is transported into cells but not metabolized into proteins. nih.gov This characteristic allows it to serve as a marker for amino acid transport activity, which is often upregulated in cancer cells to meet the high demand for nutrients required for rapid growth and proliferation. nih.govnih.gov

The transport of IMT into cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), a system responsible for the sodium-independent transport of large neutral amino acids. nih.govnih.govnih.gov Studies have shown that the uptake of IMT is dependent on the proliferative activity of cells, with rapidly dividing cells exhibiting higher uptake. nih.gov

Research comparing the transport mechanisms of IMT with other amino acid analogs, such as [³H-methyl]-L-methionine (³H-MET), has revealed that both are predominantly transported by the BCH-sensitive system L. nih.gov This similarity in transport mechanisms underscores the potential of IMT SPECT as a clinical equivalent to ¹¹C-MET PET for evaluating certain conditions like gliomas. nih.gov

The table below summarizes key findings from a comparative study on the transport of IMT and ³H-MET in a human glioma cell line.

| Condition | Effect on IMT Uptake | Effect on ³H-MET Uptake |

| Inhibition by BCH (System L inhibitor) | 90%-98% reduction | 73%-83% reduction |

| Na+-free medium | No significant difference | 23%-33% reduction |

| Inhibition by MeAIB (System A inhibitor) | No significant effect | No significant effect |

| Cell Growth Phase (Exponential to Plateau) | 55%-73% decrease | 55%-73% decrease |

Data adapted from a study on a human glioma cell line. nih.gov

Furthermore, investigations into the transcellular transport of IMT in kidney epithelial cell monolayers have shown that its movement is bidirectional and primarily facilitated by system L, rather than sodium-dependent transporters. nih.gov Interestingly, changes in pH can affect the accumulation of IMT differently than its parent amino acid, L-tyrosine, suggesting distinct underlying mechanisms. nih.gov

Structure

3D Structure

Properties

CAS No. |

779-96-4 |

|---|---|

Molecular Formula |

C10H12INO3 |

Molecular Weight |

321.11 g/mol |

IUPAC Name |

2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15) |

InChI Key |

KPOIUSXAPUHQNA-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Other CAS No. |

14684-02-7 |

sequence |

X |

Synonyms |

123I-IMT 3-(123I)iodo-L-alpha-methyl tyrosine 3-(125I)iodo-alpha-methyl-L-tyrosine 3-iodo-alpha-methyltyrosine 3-iodo-alpha-methyltyrosine, (DL)-isomer 3-iodo-alpha-methyltyrosine, (L)-isomer 3-iodo-alpha-methyltyrosine, 123I-labeled 3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer L-3-(123)I-iodo alpha-methyltyrosine L-3-iodo alpha-methyltyrosine |

Origin of Product |

United States |

Synthesis and Radiochemical Development for Research Applications

Chemical Synthesis Pathways of Non-Radiolabeled 3-Iodo-alpha-methyltyrosine (B80598)

The synthesis of the stable, non-radiolabeled form of this compound is a crucial prerequisite for its use as a reference standard and for precursor development in radiosynthesis. One documented method involves a multi-step approach starting from N-protected-L-tyrosine methyl ester. This pathway includes the protection of the amino group, followed by a reaction with chloromethyl methyl ether (MOMCl) and an iodine reagent to introduce the iodine atom at the 3-position of the aromatic ring. The final step involves the removal of the MOM protecting group under a hydrogen atmosphere catalyzed by palladium on carbon to yield the desired 3-iodo-N-protected-L-tyrosine methyl ester. nih.gov

An alternative and more direct approach is the electrophilic iodination of α-methyl-L-tyrosine. This method utilizes a combination of potassium iodide (KI) and potassium iodate (B108269) (KIO3) as the iodinating agents. The reaction proceeds via an in situ generation of iodine, which then substitutes onto the aromatic ring of the tyrosine analog. Subsequent purification of the product is typically achieved using high-performance liquid chromatography (HPLC). nih.govcapes.gov.br

Radiosynthesis Methodologies for Isotopic Labeling

The utility of this compound in research, particularly in the field of nuclear medicine, lies in its ability to be labeled with gamma-emitting iodine isotopes.

Techniques for Iodine-123 and Iodine-125 Labeling

The radio-iodination of the precursor, α-methyl-L-tyrosine, to produce [¹²³I]IMT and [¹²⁵I]IMT is most commonly achieved through electrophilic substitution. This reaction involves the oxidation of radioiodide (in the form of Na¹²³I or Na¹²⁵I) to a more reactive electrophilic species, which then attacks the electron-rich aromatic ring of the tyrosine analog.

Commonly employed oxidizing agents for this purpose include:

Chloramine-T: This method is a well-established technique for radioiodination. capes.gov.br

Iodogen: This solid-phase oxidizing agent is often preferred due to its milder reaction conditions, which can help to minimize degradation of the substrate. capes.gov.br

The choice of oxidizing agent and reaction conditions can influence the radiochemical yield and purity of the final product.

Manual and Automated Synthesis Modules for Radiopharmaceutical Preparation

The preparation of radiolabeled this compound can be performed using both manual and automated methods. Manual synthesis, while reliable, can be time-consuming and may expose the operator to higher levels of radiation. nih.gov To address these limitations, automated synthesis modules have been developed. nih.govcomecer.comgoogle.com These systems offer several advantages, including:

Reduced operator time: Automation streamlines the synthesis process, freeing up personnel for other tasks.

Lower radiation exposure: The contained nature of automated synthesizers significantly reduces the radiation dose to the operator.

Improved reproducibility: Automated systems provide consistent reaction conditions, leading to more reproducible results.

Various commercial and custom-built synthesis modules are available for the production of SPECT and PET radiopharmaceuticals, which can be adapted for the synthesis of [¹²³I]IMT. comecer.comgoogle.com

Radiochemical Yield and Purity Assessment for Research Purposes

Ensuring the quality of radiolabeled this compound is paramount for its use in research. This involves the determination of its radiochemical yield and purity.

Radiochemical Yield: This is the percentage of the initial radioactivity that is incorporated into the desired product. For the synthesis of [¹²³I]IMT, reproducible radiochemical yields of around 85% have been reported using electrophilic iodination with subsequent HPLC purification. capes.gov.br

Radiochemical Purity: This refers to the proportion of the total radioactivity in the final product that is in the desired chemical form. High radiochemical purity is essential to minimize the administration of radioactive impurities that could lead to unwanted biological effects or interfere with imaging results. Purity levels of greater than 99% are often achieved. capes.gov.br

The assessment of radiochemical purity is typically performed using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the radiolabeled product from any unreacted precursors or radiochemical impurities. nih.govnih.govhelixchrom.comresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler and faster method that can also be used to assess radiochemical purity, particularly for routine quality control. nih.govymaws.comresearchgate.netnih.gov

| Parameter | Reported Value/Method | Source |

| Radiochemical Yield | ~85% | capes.gov.br |

| Radiochemical Purity | >99% | capes.gov.br |

| Purity Assessment | HPLC, TLC | capes.gov.brnih.govnih.govhelixchrom.comresearchgate.netnih.govymaws.comresearchgate.netnih.gov |

Development and Comparative Analysis of Related Alpha-Methylated Amino Acid Analogs

The development of this compound is part of a broader effort to create amino acid analogs for imaging cellular processes like amino acid transport, which is often upregulated in tumor cells. The introduction of the alpha-methyl group is a key structural modification that prevents the molecule from being incorporated into proteins, thus allowing its accumulation to reflect transport activity. snmjournals.orgwikipedia.org

Comparative studies have been conducted to evaluate the properties of [¹²³I]IMT against other radiolabeled amino acid analogs, such as:

O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET): Studies comparing [¹²³I]IMT SPECT with [¹⁸F]FET PET in brain tumor imaging have shown that while both tracers can visualize tumors, [¹⁸F]FET may offer a higher tumor-to-background contrast. snmjournals.org Despite differences in their extracerebral biodistribution, the physiological behavior of both tracers within the brain appears to be similar. snmjournals.org

[¹¹C-methyl]-L-methionine ([¹¹C]MET): [¹²³I]IMT has been investigated as a SPECT alternative to the PET tracer [¹¹C]MET for imaging cerebral gliomas. snmjournals.org

3-Fluoro-alpha-methyltyrosine (FAMT): Research has shown that both IMT and FAMT are transported by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This selectivity for LAT1 is attributed to the presence of the α-methyl group. snmjournals.orgmdpi.com

These comparative analyses are crucial for understanding the structure-activity relationships of these tracers and for selecting the most appropriate imaging agent for a specific research question.

| Compound | Key Comparative Findings | Source |

| O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine ([¹⁸F]FET) | [¹⁸F]FET may provide higher tumor-to-background contrast in brain tumor imaging compared to [¹²³I]IMT. Similar physiological behavior within the brain. | snmjournals.org |

| [¹¹C-methyl]-L-methionine ([¹¹C]MET) | [¹²³I]IMT is explored as a SPECT alternative to this established PET tracer for brain tumor imaging. | snmjournals.org |

| 3-Fluoro-alpha-methyltyrosine (FAMT) | Both IMT and FAMT are selectively transported by the LAT1 transporter, a key feature for tumor imaging. | snmjournals.orgmdpi.com |

Membrane Transport Mechanisms and Cellular Pharmacokinetics

Characterization of Amino Acid Transport Systems Mediating Uptake

The uptake of 3-Iodo-alpha-methyltyrosine (B80598) into cells is not a passive process but is mediated by several amino acid transport systems, with one system playing a particularly dominant role.

Research consistently demonstrates that the L-type Amino Acid Transporter system, specifically the LAT1 isoform, is the principal mediator of this compound uptake into tumor cells. nih.govnih.govnih.govnih.govnih.gov This system is responsible for the transport of large neutral amino acids. Studies using human glioma cells have shown that inhibiting System L with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) can reduce the uptake of this compound by as much as 90-98%. nih.gov This highlights the critical dependency of the compound's cellular accumulation on this transporter. nih.gov

Further investigations in rat C6 glioma cells revealed that approximately 72% of the total transport of this compound is facilitated by the sodium-independent System L. nih.gov Experiments utilizing Xenopus laevis oocytes genetically engineered to express human LAT1 (hLAT1) have directly confirmed that hLAT1 mediates the transport of this compound. nih.gov The α-methyl group of this compound appears to be a key structural feature for this selectivity, as compounds containing this moiety are well-transported by LAT1 but not by the non-cancer-type isoform, LAT2. snmjournals.orgnih.gov The expression of the 4F2 antigen, a protein associated with System L, has also been shown to correlate significantly with the transport of this compound in human glioma cells. nih.gov This transport is also dependent on the proliferation rate of the cells, with uptake being significantly higher in rapidly dividing cells compared to those in a plateau phase of growth. nih.gov

While System L is the primary transporter, other systems may contribute to the uptake of this compound to a lesser extent, depending on the cell type. nih.gov In rat C6 glioma cells, the sodium-dependent System B(0,+) has been identified as responsible for a minor component of uptake, accounting for about 17% of the total transport. nih.gov In contrast, System A, another sodium-dependent transporter, does not appear to play a significant role. nih.govnih.gov The use of 2-(methylamino)-isobutyric acid (MeAIB), a specific inhibitor of System A, showed no significant effect on the uptake of this compound in human glioma cells. nih.gov Similarly, in non-stimulated human monocyte-macrophages, uptake was not inhibitable by MeAIB. nih.gov There is also a suggestion that System B0, a sodium-dependent transporter for broad-scope neutral amino acids, may be involved in the renal accumulation of the compound. snmjournals.org There is currently no significant evidence in the reviewed literature pointing to the involvement of System T.

The transport of this compound is predominantly a sodium-independent process, consistent with its primary reliance on System L. nih.govnih.govnih.gov In studies with human glioma cells, removing sodium from the incubation medium did not cause a significant difference in the uptake of the compound. nih.gov Similarly, in non-stimulated human monocyte-macrophages, transport was found to be exclusively sodium-independent. nih.gov

However, a minor sodium-dependent component has been observed in some cell types. For instance, in rat C6 glioma cells, approximately 23% of the transport was found to be sodium-dependent, which was attributed to the activity of System B(0,+). nih.gov This indicates that while the bulk of cellular accumulation occurs independently of sodium gradients, a smaller fraction can be influenced by them, mediated by secondary transport systems. nih.govnih.gov

Kinetic Studies of this compound Uptake and Efflux

Kinetic studies provide quantitative measures of the transport process, defining the affinity of the transporter for the compound and the maximum rate of transport.

The uptake of this compound follows Michaelis-Menten kinetics, indicating a saturable, carrier-mediated transport process. nih.govnih.govnih.gov The Michaelis constant (Km), which reflects the substrate concentration at half the maximum transport velocity and is an inverse measure of affinity, has been determined in various cell systems. In rat C6 glioma cells, the apparent Km was found to be 26.2 ± 1.9 µM, with a maximum transport velocity (Vmax) of 35.4 ± 1.7 nmol/mg protein per 10 minutes. nih.gov Studies with human GOS3 glioma cells yielded a similar high-affinity Km of 20.1 ± 1.5 µM and a Vmax of 34.8 ± 1.9 nmol/mg protein/10 min. nih.gov In Xenopus oocytes expressing human LAT1, the Km for this compound was 22.6 ± 4.1 µM. nih.gov These kinetic parameters are comparable to those of naturally occurring amino acids. nih.gov

The cellular accumulation of this compound is a time-dependent process. nih.gov In vitro studies with rat C6 glioma cells have shown that the uptake is linear for an initial period of approximately 10 minutes. nih.gov Following this initial rapid uptake phase, the rate of accumulation slows, and the intracellular concentration reaches a steady-state level, or plateau, within about 30 minutes. nih.gov This plateau indicates that a dynamic equilibrium has been reached between the influx and efflux of the compound. The efflux of this compound is also an important part of its kinetics and can be stimulated by the presence of other System L substrates, such as L-leucine, in the extracellular medium, which is characteristic of the exchange mechanism of the LAT1 transporter. nih.gov

Compound Reference Table

Investigations into Intracellular Retention and Metabolic Stability

A key characteristic of this compound for its use as a tracer is its metabolic stability. Once transported into the cell, IMT is not significantly incorporated into proteins or otherwise metabolized. This stability is primarily due to the presence of the alpha-methyl group on its structure. This modification prevents its recognition by the enzyme aminoacyl-tRNA synthetase, which is the first step in protein synthesis.

This lack of metabolic incorporation ensures that the accumulation of IMT within a cell is a direct reflection of amino acid transport activity rather than subsequent metabolic processes like protein synthesis. nih.gov Studies have shown that IMT uptake reaches a plateau quickly, typically within 5-10 minutes, and then remains at a steady-state level. nih.govnih.gov This contrasts with natural amino acids like tyrosine, which continue to accumulate over a longer period as they are incorporated into proteins. nih.gov

While IMT is metabolically inert, its retention is not permanent. The same System L transporter that facilitates its uptake also mediates its efflux from the cell, consistent with its function as an amino acid exchanger. nih.gov The efflux of preloaded IMT can be stimulated by the presence of extracellular L-amino acids, such as L-leucine, demonstrating the bidirectional nature of the transport. nih.gov Therefore, the intracellular concentration of IMT represents a dynamic equilibrium between its transport into and out of the cell.

Mechanistic Research in Disease Models

Investigation of Altered Amino Acid Transport in Malignant Transformation Models

The accelerated proliferation of malignant cells necessitates an increased uptake of essential nutrients, including amino acids. This has led to the investigation of amino acid transport systems as potential targets for diagnostic imaging. 3-Iodo-alpha-methyltyrosine (B80598), as a tyrosine analog, is primarily transported by the L-type amino acid transporter (LAT) system, which is known to be overexpressed in many cancers.

Glioma Models: Analysis of this compound Accumulation and Transport Dynamics

In the context of neuro-oncology, this compound has been extensively studied in glioma models to understand the dynamics of its accumulation and transport. Research has consistently demonstrated that the transport of this tracer is significantly correlated with the proliferative activity of glioma cells.

Studies using human glioma cell lines have shown that the uptake of this compound is predominantly mediated by the sodium-independent system L amino acid transporter. The activity of this transporter is not constant throughout the cell cycle; it is significantly upregulated during the lag and exponential growth phases compared to the plateau phase, indicating a direct link to cell proliferation. Inhibition studies have confirmed the dominant role of system L, with inhibitors like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reducing tracer uptake by as much as 90-98%. In contrast, the transport of this compound is largely sodium-independent, distinguishing it from other amino acid transport systems like system A.

The expression of the 4F2 antigen, a protein associated with system L-like transport, has also been found to be dependent on the proliferation rate of human glioma cells and is significantly correlated with the transport of this compound. These findings underscore the principle that the accumulation of this tracer in gliomas is a direct reflection of the underlying biological activity of the tumor, particularly its growth fraction.

Table 1: Inhibition of this compound (IMT) Uptake in Human Glioma Cells

| Inhibitor | Transport System Targeted | Percentage Inhibition of IMT Uptake |

|---|---|---|

| 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) | System L | 90-98% |

| Sodium-free medium | Sodium-dependent transporters | No significant effect |

| 2-(methylamino)-isobutyric acid (MeAIB) | System A | No significant effect |

Extracranial Tumor Models: Studies in Small-Cell Lung Cancer, Colon Cancer, Carcinoid Tumors, Sarcomas, Myelomas, Ewing's Sarcoma, Pancreatic Carcinoma, and Lymphoma Models

The investigation of this compound has extended beyond the central nervous system to a variety of extracranial tumor models. In a human small-cell lung cancer cell line, the uptake of this compound was found to be rapid, with the L-transport system being the most significant contributor. nih.gov This suggests that, similar to gliomas, the tracer's accumulation in lung cancer cells reflects the increased amino acid transport characteristic of malignant tumors. nih.gov

In human colon cancer cell lines, the transport of this compound is primarily mediated by the L-type amino acid transporter 1 (LAT1). nih.govnih.gov The uptake can be inhibited by other large neutral amino acids, confirming the competitive nature of the transport mechanism. nih.gov Studies in mice with implanted colon cancer cells have shown that the accumulation of the tracer in the tumor can be enhanced by preloading with certain amino acids, which is thought to increase the antiporter activity of the system L transporter. nih.gov

Research in carcinoid tumor models has revealed a correlation between this compound uptake and the biochemical activity of the tumor. nih.gov Specifically, uptake has been linked to serotonin (B10506) and dopamine (B1211576) metabolism, suggesting that the tracer's accumulation may reflect the functional status of these neuroendocrine tumors. nih.gov

In sarcoma models, such as rhabdomyosarcoma, a strong correlation between tumor size and this compound uptake has been observed. nih.gov Preloading with amino acids has been shown to increase both tumor uptake and image contrast in these models. nih.gov For Ewing's sarcoma, in vitro studies have characterized the transport kinetics, revealing a high-affinity transport system predominantly mediated by the sodium-independent system L. nih.gov

Studies in rat lymphoma cell lines have demonstrated rapid uptake of this compound, involving both the L and B(0,+) systems. However, in vivo studies in lymphoma-bearing rats showed a low tumor-to-background ratio, which may limit its practical application for imaging in this specific malignancy.

A preclinical study using a xenotransplantation model of human pancreatic carcinoma in mice demonstrated high uptake of this compound in the tumors. nih.gov The tumor-to-background ratios were significant, and there was a correlation between tracer uptake and the expression of LAT1. nih.gov This suggests the potential utility of this tracer in imaging pancreatic cancer. nih.gov

While specific studies on myeloma models using this compound are limited, the general principles of amino acid transporter upregulation in malignancy suggest a potential for its application.

Table 2: this compound in Extracranial Tumor Models

| Tumor Model | Key Findings |

|---|---|

| Small-Cell Lung Cancer | Uptake is rapid and primarily mediated by the L-transport system. nih.gov |

| Colon Cancer | Transport is mainly via LAT1 and can be enhanced by amino acid preloading. nih.govnih.gov |

| Carcinoid Tumors | Uptake correlates with serotonin and dopamine metabolism. nih.gov |

| Sarcomas (Rhabdomyosarcoma, Ewing's Sarcoma) | Uptake correlates with tumor size and is enhanced by amino acid preloading. nih.gov Transport in Ewing's sarcoma is high-affinity via system L. nih.gov |

| Lymphoma | Rapid uptake via L and B(0,+) systems, but low in vivo tumor-to-background ratio. |

| Pancreatic Carcinoma | High uptake in xenograft models, correlating with LAT1 expression. nih.gov |

Correlation of this compound Transport Activity with Tumor Biological Characteristics in Preclinical Settings

In preclinical studies, the transport activity of this compound has been correlated with several biological characteristics of tumors. As previously mentioned, a strong positive correlation has been established between the rate of tracer uptake and the proliferation rate of glioma cells. This is a crucial finding as it suggests that the intensity of tracer accumulation can be a surrogate marker for tumor aggressiveness.

Furthermore, in a rat rhabdomyosarcoma model, a good correlation was found between tumor uptake of this compound and tumor size. nih.gov In carcinoid tumors, the uptake was not only able to identify the lesions but also correlated with their biochemical activity, specifically with markers of serotonin and dopamine metabolism. nih.gov This indicates that the tracer can provide information not just on tumor presence and growth, but also on its functional status. nih.gov These correlations in preclinical settings are vital for validating the clinical utility of this compound as a biomarker for tumor biology.

Research in Non-Neoplastic Pathological Conditions

The application of this compound is not limited to oncology. Its ability to trace amino acid transport has been explored in other pathological conditions, particularly those affecting the central nervous system and those involving inflammatory processes.

Assessment of Blood-Brain Barrier Carrier Function in Global Ischemic Animal Models

The blood-brain barrier (BBB) plays a critical role in maintaining the homeostasis of the central nervous system. Its function can be compromised in various pathological states, including cerebral ischemia. While direct studies using this compound in global ischemic animal models are not extensively reported, research on related compounds provides insights. For instance, in a gerbil model of brain ischemia, the administration of alpha-methyl-p-tyrosine, a similar compound, was investigated for its effects on catecholamine metabolism.

A study on a murine model of traumatic brain injury, which also involves BBB disruption, showed that alpha-methyltyrosine could reduce BBB leakage. Although this is not a global ischemia model, it demonstrates the potential of tyrosine analogs to investigate and possibly modulate BBB function in the context of brain injury.

Differentiation from Inflammatory Processes in Experimental Animal Models

A significant challenge in diagnostic imaging is the differentiation of tumors from inflammatory lesions, as both can exhibit increased metabolic activity. Since inflammatory cells can also have increased amino acid metabolism, the specificity of amino acid-based tracers can be a concern.

Preclinical studies have begun to address this issue. For example, in a xenotransplantation model of pancreatic cancer, it was suggested that this compound could have an advantage over other metabolic tracers in distinguishing tumors from pancreatitis, as amino acids are thought to play a minor role in the metabolism of inflammatory cells. nih.gov Further research in dedicated animal models of sterile inflammation or abscesses is necessary to fully characterize the uptake of this compound in these conditions and to establish its specificity for neoplastic tissues over inflammatory ones.

Comparative Research with Other Radiotracers in Preclinical Models

Comparison with Other Radiolabeled Amino Acid Analogs for Transport Research

The field of nuclear medicine has seen the development of a diverse array of radiolabeled amino acid analogs, each with unique transport characteristics and imaging properties. Preclinical comparative studies are essential to delineate the subtle yet significant differences between these tracers. Such research helps in selecting the most appropriate tracer for a specific clinical question, be it tumor delineation, assessment of treatment response, or differentiation between malignant and benign lesions.

L-[methyl-11C]-Methionine (MET) is a well-established radiotracer for positron emission tomography (PET) imaging of tumors, particularly cerebral gliomas. Comparative studies between IMT and MET in preclinical glioma models have revealed both similarities and key differences in their transport and retention kinetics.

In human glioma cell lines, the transport of both IMT and MET is significantly influenced by the proliferation rate of the cells, with uptake decreasing as cells transition from the exponential growth phase to the plateau phase. nih.gov The primary transport mechanism for both tracers is the L-type amino acid transport (LAT) system, as evidenced by the substantial reduction in uptake in the presence of the system L inhibitor, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). nih.gov Inhibition with BCH has been shown to reduce IMT uptake by 90-98% and MET uptake by 73-83% in glioma cells. nih.gov

A notable difference is the sodium dependency of their transport. While MET transport exhibits a minor dependence on sodium, IMT uptake is largely sodium-independent. nih.gov This suggests that while both are predominantly transported by the LAT system, other transporters may play a minor role in MET uptake. nih.gov

It is important to note that while MET is transported by most amino acid transporters that are widely expressed in the body, this can lead to uptake in non-tumor tissues like the liver and inflammatory lesions. nih.gov

O-(2-[18F]fluoroethyl)-L-tyrosine (FET) is another widely used amino acid tracer for PET imaging of brain tumors. nih.gov Preclinical and clinical comparative studies have been conducted to assess the relative merits of IMT and FET. nih.gov

A study involving patients with brain tumors who underwent both FET PET and IMT SPECT found a highly significant correlation between the tumor-to-brain ratios (TBR) of the two tracers. nih.gov This suggests that the clinical experience gained with IMT SPECT may be largely applicable to FET PET. nih.gov However, some key differences were identified. FET PET demonstrated a significantly higher tumor-to-brain contrast compared to IMT SPECT. nih.govresearchgate.net Additionally, FET PET images were rated as having better discrimination of anatomical structures. nih.govresearchgate.net

In terms of biodistribution, FET showed significantly higher uptake in muscle and a higher blood-pool radioactivity compared to IMT. nih.govresearchgate.net While both tracers are effective in identifying tumors, the superior image quality and contrast of FET PET suggest it may be a more favorable option where available. nih.gov It's worth noting that FET is transported by both LAT1 and LAT2 transporters. snmjournals.org

3-[18F]-L-alpha-methyl-tyrosine (FAMT) is a PET tracer that has demonstrated high cancer specificity and a low physiological background. nih.gov A key characteristic of FAMT is its high specificity for the L-type amino acid transporter 1 (LAT1), which is an isoform of system L that is significantly upregulated in many cancers. nih.govnih.gov

In vitro studies using Xenopus oocytes expressing various human amino acid transporters have shown that while MET is transported by a broad range of transporters, FAMT is specifically transported by LAT1. nih.govnih.gov The α-methyl group in the structure of FAMT is crucial for this LAT1 selectivity. snmjournals.orgnih.gov Other α-methylated amino acids, including IMT, also exhibit a preference for LAT1 over LAT2. snmjournals.orgnih.gov This high specificity of FAMT for LAT1 is believed to be the reason for its cancer-specific accumulation and low background signal in PET imaging. nih.gov

Knockdown of LAT1 in cancer cell lines leads to a marked reduction in FAMT transport, confirming the critical role of this transporter in its uptake. nih.gov The efficient transport of FAMT by LAT1 is supported by a Michaelis constant (Km) of 72.7 μM, which is similar to that of endogenous LAT1 substrates. nih.govnih.gov This makes FAMT a valuable tool for specifically imaging LAT1 expression, which is a potential biomarker for cancer. nih.gov

p-[123I]-iodo-L-phenylalanine (IPA) is another radioiodinated amino acid analog that has been investigated for SPECT imaging of gliomas. nih.gov A comparative study in glioma patients who underwent both IMT and IPA SPECT revealed a strong correlation between the early tumor-to-brain ratios of the two tracers. nih.govresearchgate.net

However, some notable differences were observed. The tumor-to-brain ratios were generally higher for IMT than for IPA, particularly in low-grade gliomas. nih.govresearchgate.net This suggests that IMT may be preferable for the delineation of low-grade tumors. nih.govresearchgate.net

A key distinguishing feature is the retention kinetics. While IMT is known to exhibit a washout from the tumor over time, IPA demonstrates persistent accumulation. nih.govresearchgate.net This prolonged retention of IPA makes it a promising candidate for therapeutic applications when labeled with a therapeutic radioisotope like Iodine-131. nih.govresearchgate.net

From a structural standpoint, research into phenylalanine analogs has shown that the position of the iodine substituent on the benzene (B151609) ring influences LAT1 affinity. nih.gov For instance, 2-iodo-L-phenylalanine has been found to have a high affinity for LAT1. nih.gov

Comparative Studies with Glucose Metabolism Tracers (e.g., FDG) in Preclinical Oncology Models

The most widely used tracer in clinical oncology is 2-[18F]fluoro-2-deoxy-D-glucose (FDG), which measures glucose metabolism. tums.ac.ir Preclinical studies comparing IMT and FDG have been instrumental in defining their respective roles in tumor imaging. nih.govndl.go.jp

In preclinical models of lung cancer, both IMT SPECT and FDG PET were able to detect all primary tumors and mediastinal lymph node metastases. nih.govndl.go.jp However, a significant difference was observed in the tumor-to-background ratios, which were considerably higher for FDG PET (8.20) compared to IMT SPECT (2.84). nih.govndl.go.jp This higher contrast with FDG is a major advantage, leading to better image quality and potentially higher sensitivity. nih.gov While both tracers can effectively diagnose lung cancer, the superior performance of FDG PET makes it the preferred modality when available. nih.govndl.go.jp

In the context of brain tumors, particularly irradiated low-grade astrocytomas, a comparison of FDG PET, IMT SPECT, and another tracer, (99m)Tc-MIBI SPECT, revealed that IMT had the highest diagnostic accuracy for differentiating between tumor progression and non-progressive changes. nih.gov This highlights a key advantage of amino acid tracers like IMT over FDG in brain tumor imaging, where the high physiological glucose uptake in the normal brain parenchyma can mask tumor signals. nih.gov

Comparison with Receptor-Targeted Tracers (e.g., Octreotide (B344500) Analogs) in Carcinoid Tumor Models

Carcinoid tumors are a type of neuroendocrine tumor that often overexpress somatostatin (B550006) receptors. This characteristic has led to the development of receptor-targeted tracers, such as radiolabeled octreotide analogs, for their imaging and therapy. While direct preclinical comparative studies between IMT and octreotide analogs in carcinoid tumor models are not extensively detailed in the provided search results, the distinct mechanisms of uptake suggest complementary roles.

IMT uptake is dependent on amino acid transport, which is generally elevated in proliferating tumor cells. In contrast, the uptake of octreotide analogs is dependent on the expression of somatostatin receptors on the tumor cell surface. Therefore, a direct comparison would evaluate the relative utility of imaging cellular proliferation versus receptor expression in this specific tumor type. The choice between these tracers in a clinical setting would likely depend on the specific clinical question, such as initial diagnosis, staging, or assessment of eligibility for peptide receptor radionuclide therapy (PRRT).

Preclinical Research Methodologies and Model Systems

In Vitro Cell Culture Models for Transport and Uptake Studies

In vitro cell culture models are crucial for dissecting the specific cellular transport systems involved in the uptake of IMT. These models allow for controlled experiments to identify and characterize the transporters responsible for its accumulation in different cell types.

A diverse range of established mammalian cell lines has been instrumental in understanding IMT transport across various cancer types.

Glioma Cells: Studies using human glioma cell lines, such as 86HG-39 and U-138 MG, have been pivotal. nih.govnih.govsigmaaldrich.com Research has shown that IMT transport in these cells is highly dependent on the proliferation rate and is primarily mediated by the sodium-independent system L amino acid transport. nih.govsigmaaldrich.com This uptake can be significantly inhibited by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a known inhibitor of system L. nih.govsigmaaldrich.com Comparisons with L-methionine have revealed similar transport mechanisms, underscoring the relevance of IMT for imaging amino acid transport in gliomas. nih.govsigmaaldrich.com

Colon Cancer Cells: The human colon cancer cell line DLD-1 has been used to characterize IMT uptake. nih.govkanazawa-u.ac.jp These studies confirmed that uptake is mainly through the L-type amino acid transporter 1 (LAT1), a sodium-independent system. nih.govnih.gov The kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), have been determined, providing a quantitative understanding of the transport process. nih.govkanazawa-u.ac.jp Furthermore, the inhibitory effects of various natural amino acids and amino acid-like drugs have been evaluated in this cell line. nih.gov

Lung Cancer Cells: Research on the human small-cell lung cancer cell line GLC4 has demonstrated that over 90% of IMT uptake is due to amino acid transport activity, with system L being the most significant contributor. nih.gov The uptake is rapid, reaching a plateau within minutes. nih.gov These findings suggest that IMT can be a valuable tracer for the increased amino acid transport characteristic of malignant tumors outside the brain. nih.gov

Myeloma Cells: In the U266 human myeloma cell line, the influx of IMT is mediated by both System L and System T amino acid transporters. nih.gov Inhibition studies with BCH and tryptophan helped to distinguish the contributions of these two systems. nih.gov The research also indicated that IMT does not get significantly incorporated into proteins. nih.gov

Ewing's Sarcoma Cells: Studies with human Ewing's sarcoma cell lines, including VH-64, CADO-ES-1, and A673, have characterized the transport kinetics of IMT. nih.govnih.govcytion.com The uptake is predominantly via the sodium-independent system L, with a high affinity. nih.gov Comparisons with non-malignant human fibroblasts have also been conducted to understand the differential uptake between cancerous and normal cells. nih.gov

Lymphoma Cells: In rat lymphoma cell lines (Nb2-11C and Nb2-Sp), IMT uptake was found to be rapid and linear. researchgate.net

Kidney Epithelial Cells: The porcine kidney epithelial cell line LLC-PK1 and normal human renal proximal tubule epithelial cells (RPTEC) have been used to study the transcellular transport of IMT. nih.govnih.gov These studies are important for understanding the renal accumulation and excretion of the tracer. nih.govnih.gov The results showed bi-directional transport, corresponding to secretion and reabsorption, which was inhibitable by a system L inhibitor. nih.gov

Interactive Data Table: In Vitro Studies of 3-Iodo-alpha-methyltyrosine (B80598) in Established Cell Lines

| Cell Line | Cancer Type | Key Findings | Primary Transport System(s) | Citations |

| 86HG-39, U-138 MG | Glioma | Uptake depends on proliferation rate. | System L | nih.govnih.govsigmaaldrich.comsnmjournals.org |

| DLD-1 | Colon Cancer | Uptake primarily via LAT1. | System L (LAT1) | nih.govkanazawa-u.ac.jpnih.gov |

| GLC4 | Small-Cell Lung Cancer | Rapid uptake, >90% by amino acid transport. | System L | nih.gov |

| U266 | Myeloma | Influx mediated by two transport systems. | System L, System T | nih.gov |

| VH-64, CADO-ES-1, A673 | Ewing's Sarcoma | High-affinity uptake. | System L | nih.govnih.govcytion.com |

| Nb2-11C, Nb2-Sp | Lymphoma | Rapid and linear uptake. | Not specified | researchgate.net |

| LLC-PK1, RPTEC | Kidney Epithelial | Bi-directional transport (secretion/reabsorption). | System L, System B0 | nih.govnih.gov |

Primary Cell Cultures for Specific Tissue Investigations

While established cell lines are invaluable, primary cell cultures offer a model that more closely resembles the in vivo environment of specific tissues.

Astrocytes: Although specific studies on this compound in primary astrocyte cultures were not detailed in the provided search results, the extensive research on glioma cell lines provides a strong indication of the transport mechanisms that would be relevant in astrocytes, given their glial origin.

Human Monocyte-Macrophages (HMMs): To assess the contribution of inflammatory cells to IMT uptake in tumors, studies have been conducted on HMMs. nih.gov The uptake in HMMs was found to be significantly lower than in glioblastoma cells and was mainly mediated by an L-like amino acid transport system. nih.gov Activation of these cells with endotoxin (B1171834) (LPS) increased IMT uptake. nih.gov

In Vivo Animal Models for Biodistribution and Imaging Research

In vivo animal models are essential for studying the biodistribution, pharmacokinetics, and imaging characteristics of IMT in a whole-organism context.

Various rodent tumor models have been utilized to evaluate the potential of IMT for tumor imaging.

Rhabdomyosarcoma Models: Rhabdomyosarcoma (R1M) tumor-bearing rats have been used to study the effects of amino acid preloading on IMT tumor uptake and image contrast. nih.govsnmjournals.org These studies found that preloading with certain amino acids could increase tumor uptake and contrast, likely by stimulating the antiporter activity of system L. nih.govsnmjournals.org

Glioma Xenografts: Rat models with intracerebral 9L gliosarcomas have been used to investigate IMT uptake. researchgate.net These models are crucial for studying the tracer's behavior in the context of the blood-brain barrier.

Rectal Cancer Xenografts: While specific studies on rectal cancer xenografts were not highlighted in the search results, research on colon cancer cell lines and mouse models with colon cancer implants (DLD-1) provides relevant insights. nih.govkanazawa-u.ac.jp These studies have examined the pharmacokinetics of IMT and the effects of transport inhibitors on tumor accumulation. nih.govkanazawa-u.ac.jp

Animal models of specific diseases are used to understand how IMT behaves in different pathological states.

Global Ischemia: In a rat model of transient global ischemia, the uptake of IMT was studied using quantitative autoradiography. nih.gov The study revealed region-specific changes in amino acid transport in the brain following ischemia, with some areas showing decreased uptake and others showing increased uptake at different time points post-reperfusion. nih.gov

Inflammation: The use of IMT in animal models of inflammation has been investigated to differentiate tumor tissue from inflammatory processes. Studies in non-small cell lung cancer patients have shown that radiotherapy can cause considerable nonspecific IMT uptake in irradiated normal lung tissue, which is a form of inflammation. snmjournals.orgnih.gov

Advanced Analytical and Imaging Techniques Utilized in Preclinical Research

A variety of advanced techniques are employed to analyze and visualize the behavior of IMT in preclinical models.

Radiotracer Uptake and Inhibition Assays: In vitro studies heavily rely on incubating cells with radioiodinated IMT (e.g., Iodine-125 or Iodine-131 labeled) and measuring the accumulated radioactivity. nih.govnih.govnih.govnih.govnih.gov Competitive inhibition assays using specific inhibitors for different amino acid transport systems (e.g., BCH for system L) are used to identify the transport mechanisms. nih.govnih.govnih.govnih.govnih.gov

Real-Time Polymerase Chain Reaction (PCR): This technique is used to examine the expression levels of genes encoding for specific amino acid transporters in cell lines, providing a molecular basis for the observed transport characteristics. nih.gov

Autoradiography: Quantitative autoradiography is used in animal models to visualize and quantify the distribution of radio-labeled IMT in tissues with high spatial resolution. nih.govkanazawa-u.ac.jpnih.govnih.gov This is particularly useful for examining intratumoral distribution and uptake in specific brain regions. nih.govnih.gov

Single-Photon Emission Computed Tomography (SPECT): As IMT is typically labeled with Iodine-123 for clinical applications, SPECT is the primary imaging modality used in both preclinical animal studies and human clinical trials. nih.govsnmjournals.orgsnmjournals.orgnih.govnih.govsnmjournals.org Dynamic and static SPECT imaging allows for the non-invasive assessment of tumor uptake, biodistribution, and pharmacokinetics in vivo. nih.govsnmjournals.org

Positron Emission Tomography (PET): Although IMT itself is a SPECT tracer, it is often compared to PET tracers like [11C]-L-methionine (MET) to validate its utility. nih.govsigmaaldrich.com Furthermore, a fluorinated analog, L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT), has been developed for PET imaging. snmjournals.orgmdpi.com

Chromatography and Mass Spectrometry: While not explicitly detailed as a primary analytical technique for IMT in the provided results, liquid chromatography-mass spectrometry (LC-MS/MS) is a standard method for analyzing metabolites and would be applicable for any studies investigating potential metabolism of IMT, although it is generally considered non-metabolizable. researchgate.net

Interactive Data Table: Advanced Techniques in this compound Preclinical Research

| Technique | Application | Key Insights Provided | Citations |

| Radiotracer Uptake Assays | In vitro measurement of IMT accumulation in cells. | Quantification of transport kinetics and inhibition. | nih.govnih.govnih.govnih.govnih.gov |

| Real-Time PCR | Gene expression analysis of amino acid transporters. | Identification of transporters at the molecular level. | nih.gov |

| Autoradiography | High-resolution tissue distribution imaging. | Visualization of intratumoral and regional uptake. | nih.govkanazawa-u.ac.jpnih.govnih.gov |

| SPECT | In vivo molecular imaging. | Non-invasive assessment of tumor uptake and biodistribution. | nih.govsnmjournals.orgsnmjournals.orgnih.govnih.govsnmjournals.org |

| PET | Comparative in vivo imaging. | Validation against established PET tracers. | nih.govsigmaaldrich.comsnmjournals.orgmdpi.com |

Single Photon Emission Computed Tomography (SPECT) for Tracer Distribution and Kinetic Analysis

Single Photon Emission Computed Tomography (SPECT) has been instrumental in the preclinical evaluation of this compound (IMT), particularly using its iodine-123 labeled form, [¹²³I]IMT. This imaging modality allows for the in vivo assessment of the tracer's distribution and kinetic properties in various disease models.

In studies involving brain tumors, [¹²³I]IMT SPECT has demonstrated its utility in visualizing tumor extent. nih.govnih.gov Research in patients with different types of brain tumors revealed that 26 out of 32 tumors showed increased uptake of [¹²³I]IMT. nih.gov The accumulation of the tracer in normal brain tissue and in some tumors with an intact blood-brain barrier suggests a specific uptake mechanism. nih.gov Dynamic SPECT studies in glioma patients have shown that [¹²³I]IMT reaches maximum uptake in both brain and tumor tissue approximately 15 minutes after injection. nih.gov This is followed by a washout period, with a reduction in concentration observed at 60 minutes post-injection. nih.gov

Preclinical investigations in canine models have further validated the use of [¹²³I]IMT for SPECT imaging of cerebral amino acid transport. nih.gov These studies produced clear SPECT images of the canine brain, and kinetic analysis using a two-compartment model indicated that [¹²³I]IMT is a suitable tracer for measuring the rate of cerebral amino acid transport. nih.gov

Beyond brain tumor imaging, [¹²³I]IMT SPECT has been evaluated in models of carcinoid tumors. In a study of patients with metastatic carcinoid tumors, SPECT and whole-body imaging were performed 15 minutes after the administration of [¹²³I]IMT. snmjournals.orgnih.gov While [¹²³I]IMT SPECT detected a smaller percentage of lesions compared to [¹¹¹In-DTPA-d-Phe¹]-octreotide scintigraphy, it demonstrated a correlation with markers of serotonin (B10506) and dopamine (B1211576) metabolism. snmjournals.orgnih.gov Specifically, IMT uptake was higher in patients with increased excretion of dopamine metabolites. nih.gov

Kinetic analysis of [¹²³I]IMT in animal models has also been a key area of research. In a study using a rat rhabdomyosarcoma model, dynamic imaging revealed that [¹²³I]IMT accumulation in the tumor reached a plateau 10 minutes after injection. nih.gov This research also explored the effects of preloading with amino acids, which was found to increase tumor uptake and image contrast. nih.gov

Positron Emission Tomography (PET) in Comparative Studies with other Tracers

While this compound is primarily a SPECT tracer due to its iodine-123 label, comparative studies utilizing its positron-emitting counterpart, [¹²⁴I]IMT, and other PET tracers have been crucial for its validation and for understanding its relative performance. These studies often compare IMT with established PET tracers like [¹⁸F]fluorodeoxyglucose (FDG) and [¹¹C-methyl]-L-methionine (MET).

In the context of brain tumor imaging, dynamic PET studies with [¹²⁴I]IMT in glioblastoma patients have shown that the tracer accumulates in both brain and tumor tissue, reaching a peak at around 15 minutes post-injection, followed by a washout phase. nih.govresearchgate.net Animal experiments have confirmed that the tracer accumulates in the brain without being incorporated into proteins. nih.govresearchgate.net

Direct comparisons between [¹²³I]IMT SPECT and [¹¹C]MET PET in glioma patients have revealed similarities in the early, transport-dominated phase of tracer uptake. nih.gov Although there are some differences in tumor-to-brain ratios over time, mainly due to the variable washout of IMT, the imaging of tumor extent with IMT SPECT is comparable to that with MET PET. nih.gov

Comparative studies with [¹⁸F]FDG PET have been particularly insightful in assessing recurrent gliomas. In a prospective study, both [¹²³I]IMT SPECT and [¹⁸F]FDG PET findings correlated highly with histopathological results. nih.gov Notably, [¹²³I]IMT SPECT demonstrated superiority over [¹⁸F]FDG PET in confirming low-grade recurrences. nih.gov While FDG-PET was found to correlate with the histopathological grade of malignancy in ordinary gliomas, IMT-SPECT did not show such a correlation. nih.gov

The development of other PET tracers, such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), was influenced by the success of [¹²³I]IMT. mdpi.com [¹⁸F]FAMT has shown promise as a PET tracer with high cancer specificity. mdpi.com

Autoradiography for Micro-Distribution Assessment

Autoradiography has been a valuable preclinical tool for assessing the micro-distribution of this compound at a cellular and tissue level. This technique provides high-resolution images of the spatial localization of the radiolabeled tracer within tissue sections, offering insights that complement the lower-resolution images from SPECT and PET.

In a study investigating the pharmacokinetics of [¹²⁵I]IMT in mice with colon cancer xenografts, autoradiography was performed on tissue sections at various time points after tracer injection. nih.gov The results showed higher tumor accumulation of the tracer in mice pre-treated with probenecid. nih.gov Furthermore, autoradiography of the kidneys revealed that co-administration of p-aminohippurate (B12120003) (PAH) and 2-amino-bicyclo snmjournals.orgnih.govnih.govheptane-2-carboxylic acid (BCH) reduced tracer accumulation in specific regions of the renal tubules, indicating the involvement of organic anion and amino acid transporters in renal excretion. nih.gov

Another study compared the uptake of [¹²³I]IMT with another tracer, p-[¹²³I]-iodo-L-phenylalanine (IPA), in glioma patients. While this was a clinical study, the principles of comparing tracer distribution at a fine level are analogous to what is achieved with autoradiography in preclinical models. researchgate.net

Dynamic Imaging and Kinetic Modeling Approaches (e.g., Patlak Analysis)

Dynamic imaging, which involves acquiring a series of images over time after tracer administration, is a powerful methodology for studying the kinetics of this compound in vivo. This approach, coupled with kinetic modeling techniques like Patlak analysis, allows for the quantification of key biological processes such as transport and accumulation rates.

In a preclinical study using a rat rhabdomyosarcoma model, dynamic [¹²³I]IMT imaging was performed to generate time-activity curves for the tumor and other tissues. nih.gov This allowed for the observation that tracer accumulation in the tumor reached a plateau approximately 10 minutes after injection. nih.gov Patlak analysis was employed to determine the rate of tracer influx into the tumor, denoted as K₁. This analysis revealed that preloading the animals with certain amino acids led to an increase in the K₁ values, suggesting enhanced transport of [¹²³I]IMT into the tumor. nih.govresearchgate.net

The Patlak plot is a graphical analysis method that can be used to estimate the net influx rate of a tracer from the plasma to a tissue compartment. It is particularly useful for tracers that are trapped or have a slow clearance from the tissue. The analysis involves plotting the ratio of total tissue activity to plasma activity against the ratio of the integral of plasma activity to the plasma activity at a given time. For tracers with irreversible uptake, the slope of the linear portion of the plot represents the influx constant (K₁).

Molecular and Biochemical Assays (e.g., Transport Inhibition Studies, Gene Expression Analysis of Transporters, Correlation with Biochemical Activity)

Molecular and biochemical assays are fundamental to elucidating the mechanisms underlying the uptake and accumulation of this compound in preclinical models. These in vitro and ex vivo techniques provide detailed information that complements the in vivo imaging data.

Transport Inhibition Studies:

Transport inhibition studies are crucial for identifying the specific amino acid transport systems involved in IMT uptake. In human glioma cells, the transport of IMT was significantly inhibited by 2-aminobicyclo snmjournals.orgnih.govnih.govheptane-2-carboxylic acid (BCH), a known inhibitor of the L-type amino acid transport system. nih.gov This indicates that system L is the primary transporter for IMT in these cells. nih.gov Further studies in Xenopus laevis oocytes expressing human L-type amino acid transporter 1 (hLAT1) confirmed that hLAT1 mediates the transport of [¹²⁵I]IMT. kanazawa-u.ac.jpnih.gov The uptake was inhibited by various L-isomers of amino acids, demonstrating the specificity of the transporter. kanazawa-u.ac.jpnih.gov In colon cancer cells, it was also confirmed that [¹²⁵I]IMT transport is predominantly mediated by L-type amino acid transporter-1. nih.gov

| Cell Line/System | Inhibitor/Condition | Effect on IMT Uptake | Implied Transporter System |

| Human glioma cells (86HG-39) | 2-aminobicyclo snmjournals.orgnih.govnih.govheptane-2-carboxylic acid (BCH) | 90-98% inhibition | L-type amino acid transport system |

| Human glioma cells (86HG-39) | Na⁺-free medium | No significant difference | - |

| Human glioma cells (86HG-39) | 2-(methylamino)-isobutyric acid (MeAIB) | No significant effect | Not system A |

| Xenopus laevis oocytes expressing hLAT1 | L-isomers of various amino acids | Decreased uptake | L-type amino acid transporter 1 (LAT1) |

| Colon cancer DLD-1 cells | 2-amino-bicyclo snmjournals.orgnih.govnih.govheptane-2-carboxylic acid (BCH) | Inhibition | L-type amino acid transporter-1 (LAT1) |

Gene Expression Analysis of Transporters:

While direct gene expression analysis of transporters in relation to IMT uptake is not extensively detailed in the provided results, the identification of LAT1 as the primary transporter for IMT in various cancer cell lines strongly suggests that the expression levels of this transporter would correlate with IMT accumulation. Studies on other amino acid tracers have shown that amino acid transporters are often upregulated in cancer cells to meet the high demand for protein synthesis required for continuous growth and proliferation. kanazawa-u.ac.jp

Correlation with Biochemical Activity:

Studies have explored the correlation between IMT uptake and the biochemical activity of tumors. In carcinoid tumors, [¹²³I]IMT uptake was found to correlate with markers of serotonin metabolism, such as urinary 5-hydroxyindoleacetic acid and urinary serotonin. snmjournals.orgnih.gov Importantly, a significant correlation was also observed between IMT uptake and dopamine metabolite excretion, specifically homovanillic acid. nih.gov This suggests that IMT uptake reflects not only general amino acid transport but also specific metabolic pathways within these tumors.

| Biochemical Marker | Correlation with [¹²³I]IMT Uptake in Carcinoid Tumors |

| Urinary 5-hydroxyindoleacetic acid | Positive correlation |

| Urinary serotonin | Positive correlation |

| Platelet serotonin | Positive correlation |

| Dopamine metabolite excretion (homovanillic acid) | Positive correlation |

These molecular and biochemical findings are crucial for interpreting the in vivo imaging results and for understanding the biological basis of this compound as a tumor imaging agent.

Future Research Directions and Unanswered Questions in 3 Iodo Alpha Methyltyrosine Research

Exploration of Novel or Less-Characterized Transport Mechanisms and Interacting Proteins

The transport of IMT is predominantly mediated by the L-type amino acid transporter 1 (LAT1), a component of System L. nih.govnih.govnih.gov Studies have consistently shown that IMT uptake in human glioma cells is heavily dependent on this system, as demonstrated by inhibition with the System L-specific inhibitor, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). nih.gov The transport via LAT1 is sodium-independent and shows a high affinity for IMT, even higher than for its parent amino acid, tyrosine. nih.govnih.gov Furthermore, the expression of the 4F2 antigen (4F2hc), a protein associated with the System L transporter, has been shown to correlate with IMT transport and the proliferation rate of human glioma cells. nih.govnih.gov

Despite the established role of LAT1, several questions remain. The potential contribution of other, less-characterized transport systems to IMT uptake, especially in different cell types or under varying metabolic conditions, is not fully understood. For instance, while one study on human monocyte-macrophages confirmed that IMT accumulation is mainly via an L-like transport system, it also noted that stimulation with lipopolysaccharide (LPS) might induce an additional, minor sodium-dependent transport mechanism. nih.gov Future research should focus on identifying these secondary transporters and the conditions under which they become relevant. Investigating the full spectrum of proteins that interact with IMT or its transporters could reveal new regulatory pathways and potential targets for enhancing tracer accumulation or specificity. A deeper dive into the specific roles of different transporter isoforms (e.g., LAT1 vs. LAT2) in various pathologies is also warranted. nih.gov

Development of Next-Generation Alpha-Methylated Amino Acid Tracers with Enhanced Specificity or Kinetic Properties

While IMT, typically labeled with Iodine-123 for SPECT imaging, has proven valuable, the development of next-generation tracers is a critical research avenue. nih.govnih.gov The goal is to create tracers with improved characteristics, such as higher specificity for tumor tissue over inflammatory tissue, optimized kinetic properties for faster and clearer imaging, and the use of more accessible radioisotopes. frontiersin.orgfrontiersin.org

The field of oncologic imaging has seen the development of several other amino acid tracers, such as ¹¹C-methionine (MET), ¹⁸F-fluoroethyl-tyrosine (FET), and ¹⁸F-fluoro-L-dihydroxy-phenylalanine (FDOPA), primarily for PET imaging. nih.govsnmjournals.org These tracers have their own advantages and disadvantages. For example, ¹¹C-MET has a very short half-life (20 minutes), necessitating an on-site cyclotron, while ¹⁸F-labeled tracers like FET have a longer half-life (110 minutes), allowing for wider distribution. frontiersin.orgnih.gov However, some tracers show uptake in non-neoplastic lesions; MET, for instance, can accumulate in inflammatory cells, potentially reducing its specificity compared to FET. frontiersin.org

Future development should focus on creating α-methylated amino acid tracers that:

Exhibit higher tumor-to-background ratios: This involves designing molecules that are more selectively retained in cancer cells versus healthy or inflamed tissue.

Possess improved metabolic stability: Research into tracers that are less prone to in-vivo defluorination or debromination is needed to reduce background signal. snmjournals.org

Utilize alternative radionuclides: Exploring positron-emitting isotopes with longer half-lives, such as Bromine-76 (16.2 h), could facilitate centralized production and wider tracer availability, though challenges like in-vivo stability must be overcome. snmjournals.org

Target multiple transport systems: Developing tracers that can leverage both System L and other non-system L transporters could enhance tumor-to-normal tissue contrast. nih.gov

Integration with Multimodal Imaging Approaches for Comprehensive Preclinical Characterization

The integration of IMT-based imaging with other modalities offers a powerful strategy for a more comprehensive characterization of tissue pathology. While IMT SPECT provides crucial metabolic information on amino acid transport, its spatial resolution is limited compared to other techniques. snmjournals.org Combining IMT imaging with high-resolution anatomical imaging like Magnetic Resonance Imaging (MRI) or functional MRI (fMRI) can provide a more complete picture, correlating metabolic hotspots with specific anatomical structures, blood flow, or tissue cellularity. nih.govajnr.org

Hybrid imaging systems, such as PET/MRI, are becoming more common and represent a significant area for future research. ajnr.org For preclinical studies, this integration allows for the simultaneous assessment of tumor metabolism, volume, perfusion, and cellular density in animal models. This approach could be invaluable for:

Accurate tumor delineation: Combining the metabolic boundaries shown by an amino acid tracer with the anatomical detail of MRI can improve the planning for biopsies and radiation therapy. frontiersin.orgnih.gov

Differentiating tumor recurrence from treatment effects: Multimodal imaging has shown promise in distinguishing tumor progression from post-treatment changes like radiation necrosis, a significant challenge for conventional MRI alone. nih.govsnmjournals.org A recent meta-analysis highlighted the value of amino acid PET for this purpose, and integrating it directly with advanced MRI sequences could further enhance diagnostic accuracy. snmjournals.org

Future studies should systematically evaluate the added value of combining IMT SPECT or next-generation PET tracers with advanced MRI techniques for a more robust, multi-parametric assessment of disease.

Deeper Elucidation of Specific Intracellular Pathways Influencing 3-Iodo-alpha-methyltyrosine (B80598) Uptake and Retention in various Cell Types

The α-methyl group in IMT prevents its incorporation into proteins, meaning its accumulation is primarily a reflection of amino acid transport activity. nih.gov Research has established that this transport is linked to the cellular proliferation rate, with rapidly dividing glioma cells showing higher uptake. nih.gov Furthermore, studies involving preloading cells with other amino acids have shown increased IMT uptake, suggesting that the antiporter function of System L can be stimulated to enhance tracer accumulation. nih.gov

However, the specific intracellular events that occur after IMT enters the cell and that influence its retention time are not well understood. Unanswered questions include:

What are the precise factors, beyond the initial transport, that determine how long IMT is retained within a cell?

Does IMT interact with any intracellular enzymes or signaling molecules, even if it is not metabolized in the classical sense? While it is known as a tyrosine hydroxylase inhibitor, the implications of this interaction for its imaging properties in various cell types are not fully explored. nih.gov

How do intracellular pH, ion gradients, and the metabolic state of the cell (e.g., hypoxia, glucose availability) specifically modulate IMT efflux and retention?

Investigating these intracellular pathways could lead to novel strategies for manipulating tracer kinetics to improve image contrast and diagnostic accuracy.

Investigating a Wider Range of Disease Models for Understanding Amino Acid Transport Alterations

The vast majority of research on IMT has been concentrated on its application in brain tumors, particularly gliomas. nih.govnih.govnih.govnih.gov While this has yielded significant clinical insights, it also represents a narrow scope of its potential utility. Altered amino acid metabolism is a hallmark of many cancers and other diseases. frontiersin.org

A critical direction for future research is to investigate the utility of IMT and next-generation α-methylated amino acid tracers in a broader spectrum of disease models. Based on the applications of other amino acid tracers, promising areas for investigation include:

Other Solid Tumors: Cancers such as prostate cancer, neuroendocrine tumors, and certain types of lung or breast cancer are known to overexpress amino acid transporters and could be viable targets for imaging with IMT or similar tracers. nih.govnih.govnih.gov For example, IMT uptake has been demonstrated in carcinoid tumors and was found to correlate with serotonin (B10506) and dopamine (B1211576) metabolism. nih.gov

Neurodegenerative Disorders: While not a primary application, exploring the role of amino acid transport in neurodegenerative diseases like Parkinson's disease could be a novel research avenue. nih.govmdpi.com Although IMT is distinct from α-methyl-p-tyrosine (AMPT), which has been studied in Parkinson's models, understanding amino acid transport changes in these conditions is a growing field. nih.gov

Inflammatory and Autoimmune Diseases: Given that some amino acid transporters are upregulated in activated immune cells, exploring these tracers in models of inflammation could clarify their specificity and potentially open new diagnostic applications. nih.govfrontiersin.org

By expanding the range of disease models, researchers can gain a more fundamental understanding of the role of amino acid transport alterations in various pathologies and unlock the full diagnostic potential of tracers like this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.